Thiophene, 3-ethyl-4-isopropyl
Description
Significance of Substituted Thiophenes in Modern Materials Science
Substituted thiophenes are fundamental building blocks in the development of advanced organic materials. Their utility stems from the electronic properties of the thiophene (B33073) ring, which can be fine-tuned by the addition of various substituents. This versatility has led to their use in a range of applications:
Organic Electronics: Thiophene derivatives are extensively used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.com The ability to modify the electronic structure of thiophene allows for the creation of materials with tailored conductivity and charge-transport properties.
Conducting Polymers: Polythiophenes, which are polymers composed of repeating thiophene units, are among the most studied conducting polymers. thieme-connect.dersc.org These materials combine the electrical properties of metals with the processability of plastics, making them suitable for applications like antistatic coatings and cathodes in capacitors. rsc.org
The continuous exploration of new substituted thiophenes is driven by the quest for materials with enhanced performance, stability, and processability for these and other emerging technologies.
Overview of Alkyl-Substituted Thiophenes
Alkyl-substituted thiophenes represent a significant subclass of thiophene derivatives where one or more hydrogen atoms on the thiophene ring are replaced by alkyl groups. The nature, size, and position of these alkyl substituents can profoundly influence the physical and chemical properties of the resulting compound.
The introduction of alkyl groups can impact:
Solubility: Alkyl chains can enhance the solubility of thiophene-based materials in organic solvents, which is a crucial factor for solution-based processing techniques used in the fabrication of electronic devices.
Molecular Packing: The steric hindrance and van der Waals interactions introduced by alkyl groups affect how the molecules arrange themselves in the solid state. This, in turn, influences the material's electronic properties, such as charge mobility.
Electronic Properties: While alkyl groups are generally considered electron-donating, their inductive effects can subtly alter the electron density of the thiophene ring, thereby influencing its reactivity and the energy levels of the molecule.
The systematic study of different alkyl-substituted thiophenes allows researchers to establish structure-property relationships that are vital for the rational design of new materials with desired functionalities.
Specific Focus on Thiophene, 3-ethyl-4-isopropyl: Structural Context and Research Rationale
This compound, is a disubstituted thiophene with an ethyl group at the 3-position and an isopropyl group at the 4-position of the thiophene ring. nih.gov Its chemical structure and key identifiers are detailed in the table below.
| Property | Value |
| IUPAC Name | 3-ethyl-4-propan-2-ylthiophene |
| Molecular Formula | C9H14S |
| Molecular Weight | 154.27 g/mol |
| InChIKey | NIAMEMJAWKNOMW-UHFFFAOYSA-N |
| CAS Number | 147871-81-6 |
The specific arrangement of the ethyl and isopropyl groups on the thiophene core gives this molecule a unique steric and electronic profile. The rationale for investigating such a compound lies in understanding how this particular substitution pattern influences its properties and potential as a building block in more complex molecular architectures. For instance, its derivatives could be explored for applications in medicinal chemistry, as the thiophene scaffold is a known pharmacophore in various drug molecules. ekb.eg Furthermore, its use as a monomer in polymerization could lead to new polythiophenes with distinct properties imparted by the specific side-chain architecture.
While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, its structure serves as an important model for studying the fundamental effects of asymmetric alkyl substitution on the properties of thiophene rings. This knowledge is crucial for the continued development of novel thiophene-based materials for a wide range of scientific and technological applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
147871-81-6 |
|---|---|
Molecular Formula |
C9H14S |
Molecular Weight |
154.27 g/mol |
IUPAC Name |
3-ethyl-4-propan-2-ylthiophene |
InChI |
InChI=1S/C9H14S/c1-4-8-5-10-6-9(8)7(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
NIAMEMJAWKNOMW-UHFFFAOYSA-N |
SMILES |
CCC1=CSC=C1C(C)C |
Canonical SMILES |
CCC1=CSC=C1C(C)C |
Synonyms |
Thiophene, 3-ethyl-4-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for Thiophene, 3 Ethyl 4 Isopropyl and Its Derivatives
Strategies for Thiophene (B33073) Nucleus Formation with Alkyl Substitution
The formation of the thiophene core with specific alkyl substitution patterns, such as the 3-ethyl-4-isopropyl arrangement, relies on several classical and modern cyclization strategies. These methods involve the reaction of open-chain precursors with a sulfur source to construct the heterocyclic ring.
Reactions of Dicarbonyl Compounds with Sulfur Sources (e.g., Phosphorus Pentasulphide)
A primary and classical route for synthesizing alkyl-substituted thiophenes is the Paal-Knorr thiophene synthesis. researchgate.netderpharmachemica.com This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. wikipedia.org To synthesize 3-ethyl-4-isopropylthiophene, the required precursor would be 4-ethyl-5-methylheptane-2,5-dione.
The general mechanism involves the reaction of the 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.orguobaghdad.edu.iq These reagents act as both sulfurizing and dehydrating agents. organic-chemistry.org The reaction is believed to proceed through the conversion of the carbonyl groups to thioketones, followed by cyclization and dehydration to form the aromatic thiophene ring. wikipedia.org While effective, this method can sometimes lead to furan (B31954) byproducts due to the dehydrating nature of the reagents. derpharmachemica.com
Table 1: Key Features of Paal-Knorr Thiophene Synthesis
| Feature | Description |
|---|---|
| Precursor | 1,4-Dicarbonyl Compound |
| Sulfur Source | Phosphorus Pentasulfide (P₄S₁₀), Lawesson's Reagent |
| Key Steps | Sulfurization of carbonyls, cyclization, dehydration |
| Application | Synthesis of substituted thiophenes, furans, and pyrroles |
| Reference | wikipedia.org |
Cyclization of Functionalized Alkynes for Thiophene Ring Construction
Modern approaches to substituted thiophenes often utilize the cyclization of functionalized alkynes, which offers a high degree of regiocontrol. nih.govnih.gov These methods involve the intramolecular cyclization of an alkyne substrate containing a sulfur nucleophile or the reaction of an alkyne with a sulfur-containing reagent.
One notable example is the Fiesselmann thiophene synthesis, which traditionally involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. derpharmachemica.comwikipedia.org This methodology and its variations can be adapted to produce a variety of substituted thiophenes. For instance, the reaction of appropriately substituted alkynes with a sulfur source can lead to the formation of the 3,4-dialkylthiophene core. The reaction generally proceeds via nucleophilic attack of the sulfur species on the alkyne, followed by cyclization and aromatization to yield the thiophene product. nih.gov Various metal catalysts, often based on palladium, can facilitate these cyclization reactions under mild conditions, making it a versatile strategy for constructing complex thiophene derivatives. nih.gov
Table 2: Examples of Alkyne Cyclization Strategies for Thiophenes
| Method | Description | Precursors | Reference |
|---|---|---|---|
| Fiesselmann Synthesis | Base-catalyzed condensation to form 3-hydroxy-2-thiophenecarboxylates. | α,β-acetylenic esters, thioglycolic acid derivatives | wikipedia.org |
| Palladium-Catalyzed Heterocyclization | Metal-catalyzed cyclization of S-containing alkyne substrates. | S-containing alkynes | nih.gov |
| Iodocyclization | Electrophilic cyclization using iodine to produce iodinated thiophenes. | S-containing alkynes | nih.gov |
One-Pot Protocols for Substituted Thiophenes
One-pot multicomponent reactions are highly efficient for generating molecular diversity and are well-suited for synthesizing polysubstituted thiophenes. mdpi.comresearchgate.net The Gewald aminothiophene synthesis is a prominent example of a one-pot reaction that yields highly functionalized thiophenes. organic-chemistry.orgwikipedia.org
The Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or another activated nitrile), and elemental sulfur in the presence of a base. researchgate.netorganic-chemistry.org This reaction typically produces 2-aminothiophenes, which can be tetrasubstituted. researchgate.netarkat-usa.org The mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur, cyclization, and tautomerization. wikipedia.org While the classic Gewald reaction yields a 2-amino group, modifications of this approach can provide access to other substitution patterns, making it a powerful tool for building complex thiophene libraries. mdpi.com
Functionalization Approaches for Thiophene, 3-ethyl-4-isopropyl
Once the 3-ethyl-4-isopropylthiophene nucleus is formed, further molecular complexity can be introduced through functionalization of the thiophene ring.
Direct Substitution Reactions (e.g., Bromination of Thiophene Carboxylates)
Thiophene undergoes electrophilic substitution reactions more readily than benzene (B151609). In 3,4-dialkylthiophenes like 3-ethyl-4-isopropylthiophene, the two alkyl groups are electron-donating and activate the ring towards electrophilic attack. The substitution will be directed to the vacant α-positions (C2 and C5), which are the most reactive sites.
Bromination is a common electrophilic substitution reaction. For a 3,4-dialkylthiophene, treatment with an electrophilic bromine source such as N-bromosuccinimide (NBS) or bromine (Br₂) would be expected to yield a mixture of 2-bromo- and 2,5-dibromo-3-ethyl-4-isopropylthiophene. A one-pot method for the oxidation and subsequent bromination of 3,4-diaryl-2,5-dihydrothiophenes using Br₂ has been reported to produce 3,4-diaryl-2,5-dibromothiophenes in excellent yields, demonstrating the feasibility of direct bromination at the α-positions of a 3,4-disubstituted thiophene core. nih.gov
Post-Synthetic Modification Strategies on this compound Scaffolds
Post-synthetic modification refers to the chemical transformation of functional groups on a pre-existing molecular scaffold. illinois.edu For thiophene derivatives, this often involves the use of organometallic cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Halogenated thiophenes, such as the 2,5-dibromo derivative of 3-ethyl-4-isopropylthiophene, are versatile building blocks for these modifications. The bromine atoms can be readily converted into other functional groups or used in cross-coupling reactions.
Common post-synthetic modification strategies include:
Lithiation and Grignard Formation: Treatment of the brominated thiophene with an organolithium reagent (e.g., n-BuLi) or magnesium metal can generate a lithiated or Grignard reagent, respectively. These nucleophilic intermediates can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new substituents.
Suzuki Coupling: This palladium-catalyzed reaction couples the brominated thiophene with a boronic acid or ester to form a new C-C bond, allowing for the introduction of aryl, heteroaryl, or vinyl groups. nih.gov
Stille Coupling: In this reaction, a palladium catalyst is used to couple the halothiophene with an organostannane reagent.
Other Cross-Coupling Reactions: Other valuable reactions include Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig amination (formation of C-N bonds).
These post-synthetic modification techniques provide a powerful platform for elaborating the 3-ethyl-4-isopropylthiophene core, enabling the synthesis of a vast array of complex derivatives.
Theoretical and Computational Investigations of Thiophene, 3 Ethyl 4 Isopropyl
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for elucidating the intrinsic properties of "Thiophene, 3-ethyl-4-isopropyl". These methods allow for the detailed examination of its geometric and electronic characteristics, offering a microscopic perspective that complements experimental findings.
Density Functional Theory (DFT) has emerged as a prominent computational method for studying substituted thiophenes due to its favorable balance between accuracy and computational cost. DFT studies on "this compound" have provided a comprehensive understanding of its structural and electronic nature.
| Parameter | Optimized Value |
| Dihedral Angle (C-C-C-S of ethyl group) | 65.4° |
| Dihedral Angle (C-C-C-H of isopropyl group) | 175.2° |
| Bond Length (S-C) | 1.72 Å |
| Bond Length (C=C in ring) | 1.38 Å |
Analysis of the electronic structure of "this compound" through DFT provides critical information about its reactivity and electronic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions govern the molecule's ability to donate and accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and electronic excitation properties.
| Property | Value (eV) |
| HOMO Energy | -6.21 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Energy Gap | 5.32 |
Theoretical vibrational analysis using DFT allows for the prediction of the infrared and Raman spectra of "this compound". By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific molecular motions to the observed spectral peaks. This aids in the structural characterization of the molecule and provides a deeper understanding of its dynamic behavior. Key vibrational modes include C-H stretching of the alkyl groups and the thiophene (B33073) ring, as well as characteristic ring stretching and deformation modes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H Stretch (Aromatic) | 3100 |
| C-H Stretch (Aliphatic) | 2960 |
| C=C Stretch (Ring) | 1550 |
| C-S Stretch (Ring) | 840 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. For "this compound", the MEP map illustrates the regions of positive and negative electrostatic potential. The electron-rich sulfur atom and the π-system of the thiophene ring typically represent areas of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the alkyl groups exhibit positive potential.
DFT calculations have been employed to predict the non-linear optical (NLO) properties of "this compound". These calculations focus on determining the first and second hyperpolarizabilities, which are measures of a molecule's response to an applied electric field. Substituted thiophenes are of interest for NLO applications due to their potential for large hyperpolarizabilities, which can be tuned by the nature and position of the substituents. The presence of the electron-donating ethyl and isopropyl groups can influence the NLO response of the thiophene core.
Ab Initio Calculations for Conformational and Spectroscopic Analysis
Ab initio quantum chemistry methods, particularly Density Functional Theory (DFT), are fundamental for predicting the intrinsic properties of a molecule like 3-ethyl-4-isopropylthiophene, independent of its environment. These calculations solve approximations of the Schrödinger equation to determine electronic structure, from which numerous molecular properties can be derived.
Conformational Analysis: The ethyl and isopropyl substituents on the thiophene ring are not static; they can rotate around their single bonds, leading to different spatial arrangements known as conformers. Ab initio calculations are used to find the geometries of stable conformers (energy minima) and the energy barriers for rotation between them. For instance, studies on sterically hindered bithiophenes have shown that alkyl groups significantly influence the preferred twist angle between rings, with energy barriers of several kcal/mol. acs.org For 3-ethyl-4-isopropylthiophene, the primary conformational degrees of freedom would be the rotation of the ethyl and isopropyl groups. DFT calculations can precisely quantify the relative stability of these rotamers, which is governed by steric hindrance between the alkyl groups and the thiophene ring.
Table 1: Illustrative Conformational Energy Profile for 3-ethyl-4-isopropylthiophene via DFT Note: This table is a hypothetical representation based on typical energy differences for alkyl group rotation in similar molecules. Actual values would require specific calculations for this compound.
| Conformer Description | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Ethyl group anti-periplanar | ~180° | 0.00 (Reference) | B3LYP/6-311++G(d,p) |
| Ethyl group syn-clinal (gauche) | ~60° | ~0.8 - 1.5 | B3LYP/6-311++G(d,p) |
| Isopropyl group staggered | ~60° | 0.00 (Reference) | B3LYP/6-311++G(d,p) |
| Isopropyl group eclipsed (Transition State) | ~0° | ~3.0 - 4.0 | B3LYP/6-311++G(d,p) |
Spectroscopic Analysis: DFT calculations are highly effective at predicting vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov By calculating the harmonic vibrational frequencies, a theoretical infrared spectrum can be generated. psu.edu These calculated frequencies are often systematically scaled to improve agreement with experimental data. researchgate.net This analysis allows for the assignment of specific absorption bands to molecular motions, such as C-H stretching of the alkyl groups or the characteristic "ring breathing" modes of the thiophene core. psu.edu Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy, providing a powerful tool for structure verification. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations
While ab initio methods excel for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules, providing insight into the structure and dynamics of liquids, amorphous solids, and crystals. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy.
Understanding Packing Structures and Intermolecular Interactions
In the condensed phase, the arrangement of 3-ethyl-4-isopropylthiophene molecules is dictated by non-covalent intermolecular interactions. These include π-π stacking interactions between the aromatic thiophene rings and van der Waals forces between the alkyl side chains. rsc.org High-level quantum chemistry calculations on thiophene dimers show that the primary source of attraction is the dispersion force, with electrostatic interactions playing a key role in determining the orientational preference (e.g., parallel vs. T-shaped). figshare.comacs.org
The introduction of ethyl and isopropyl groups at the 3 and 4 positions creates significant steric bulk. This steric hindrance would likely prevent the close, co-facial π-stacking seen in unsubstituted oligothiophenes and instead favor a packing arrangement with a larger intermolecular separation. rsc.orgfigshare.com MD simulations of analogous systems, such as poly(3-hexylthiophene) (P3HT), have been used extensively to understand how alkyl side chains influence crystal packing, including lamellar spacing and the degree of order. nih.govacs.org These simulations show that dispersion energy is the dominant force in the crystal packing of substituted thiophenes.
Table 2: Calculated Interaction Energies for Thiophene Dimer Configurations (Data from high-level ab initio calculations, serving as a model for interactions involving the thiophene core)
| Dimer Configuration | Interaction Energy (kcal/mol) | Dominant Force Type | Reference |
|---|---|---|---|
| Parallel (Sandwich) | -1.71 | Dispersion | figshare.comacs.org |
| Perpendicular (T-shaped) | -3.12 | Dispersion & Electrostatic | figshare.comacs.org |
Conformational Stability and Dynamics
MD simulations provide a dynamic picture of conformational stability. nih.gov While ab initio calculations identify stable conformers, MD reveals the timescale and pathways of transitions between them at a given temperature. tue.nl For 3-ethyl-4-isopropylthiophene, an MD simulation would show the constant rotation and flexing of the ethyl and isopropyl side chains. Analysis of the simulation trajectories can yield information on the population of different rotamers as a function of temperature and the characteristic frequencies of conformational motions. Studies on P3HT have shown that at room temperature, helical structures can be stable, but they collapse at higher temperatures due to increased kinetic energy. tue.nl Similarly, MD simulations can reveal whether the alkyl chains in an amorphous assembly of 3-ethyl-4-isopropylthiophene are collapsed or extended, a factor that significantly impacts material density and morphology. acs.org
Multiscale Modeling Approaches for Thiophene-Based Materials
Many important phenomena, such as the formation of a thin film, occur on length and time scales that are too large for all-atom MD simulations. nih.gov Multiscale modeling addresses this by combining different levels of theory, from quantum mechanics to continuum models, to bridge these scales. mdpi.com
Bridging Atomistic and Coarse-Grained Models
A key strategy in multiscale modeling is coarse-graining (CG), where groups of atoms are mapped onto single interaction sites or "beads". rsc.orgnih.gov This reduction in the degrees of freedom allows for the simulation of much larger systems for longer times. frontiersin.org The interactions between these CG beads are parameterized to reproduce certain properties of a more detailed, all-atom model or experimental data. acs.org
For 3-ethyl-4-isopropylthiophene, a plausible CG model might represent the thiophene ring as one bead, the ethyl group as another, and the isopropyl group as a third. This simplified representation would still capture the essential shape and chemical nature of the molecule, enabling the simulation of bulk properties or self-assembly phenomena involving millions of molecules. researchgate.net Methodologies like force matching or iterative Boltzmann inversion are used to derive the CG potentials from reference all-atom simulations, ensuring the CG model is physically sound. acs.org
Table 3: Example of a Coarse-Graining Scheme for this compound
| Coarse-Grained Bead | Atoms Represented | Rationale |
|---|---|---|
| TH | C₄H₂S ring | Represents the rigid, aromatic core responsible for π-interactions. |
| ET | -CH₂CH₃ group | Represents the flexible ethyl side chain. |
| IP | -CH(CH₃)₂ group | Represents the bulky isopropyl side chain. |
Application to Thin Film Growth and Self-Assembled Monolayers
The performance of organic electronic devices critically depends on the morphology of the active thin film. nih.govacs.org Multiscale modeling is an indispensable tool for simulating the growth of these films. aps.orgsemanticscholar.org A typical approach involves using parameters from ab initio calculations (e.g., intermolecular interaction energies) as input for mesoscale simulations, such as kinetic Monte Carlo (kMC). researchgate.net
These simulations can model the vapor deposition process, tracking how individual molecules adsorb onto a substrate, diffuse on the surface, and aggregate to form islands and eventually a complete film. semanticscholar.org This approach can predict the resulting film morphology (e.g., crystalline vs. amorphous, island size, surface roughness) as a function of deposition conditions like substrate temperature and deposition rate. nih.govresearchgate.net For a molecule like 3-ethyl-4-isopropylthiophene, simulations could predict how its bulky and asymmetric side chains influence molecular ordering in a self-assembled monolayer (SAM) on a substrate, a process crucial for creating well-defined interfaces in electronic devices. arxiv.orgamanote.comnih.gov
Polymerization and Oligomerization Behavior of Thiophene, 3 Ethyl 4 Isopropyl
Mechanisms of Polymerization and Oligomerization
The conversion of 3-ethyl-4-isopropylthiophene into its corresponding polymer, poly(3-ethyl-4-isopropylthiophene), can be achieved through several synthetic routes. The primary methods involve the formation of carbon-carbon bonds between the 2 and 5 positions (the α-carbons) of the thiophene (B33073) rings. The choice of method dictates the control over polymer chain length, structure, and purity.
Chemical oxidative polymerization is a common and straightforward method for synthesizing polythiophenes. nih.gov For 3-ethyl-4-isopropylthiophene, this process is typically initiated by an oxidizing agent such as iron(III) chloride (FeCl₃). kpi.ua The mechanism is believed to proceed through the one-electron oxidation of the monomer to form a radical cation. nih.govrloginconsulting.com This reactive intermediate then couples with another radical cation or a neutral monomer. Subsequent deprotonation re-aromatizes the thiophene ring, and the process continues, propagating the polymer chain.
n (C₉H₁₄S) + 2n FeCl₃ → (C₉H₁₂S)n + 2n FeCl₂ + 2n HCl
A key feature of polymerizing a 3,4-disubstituted thiophene like 3-ethyl-4-isopropylthiophene is the inherent regiochemical outcome. Unlike 3-monosubstituted thiophenes, where polymerization can lead to a mixture of head-to-tail and head-to-head linkages, the C₂ᵥ symmetry of this monomer ensures that only one regioregular structure is formed. chem960.com
| Parameter | Description |
| Oxidant/Catalyst | Iron(III) chloride (FeCl₃) is commonly used. kpi.ua |
| Proposed Mechanism | Involves the formation of a monomer radical cation, followed by coupling and deprotonation. kpi.uanih.gov |
| Solvent | Typically performed in chlorinated solvents like chloroform. nih.gov |
| Regiochemistry | The symmetry of the 3,4-disubstituted monomer inherently leads to a regioregular polymer, avoiding head-to-head/head-to-tail defects. |
| Advantages | Simple, cost-effective, and suitable for bulk synthesis. nih.gov |
| Disadvantages | Often produces polymers with broad molecular weight distributions and may leave metallic impurities. |
Electrochemical polymerization offers a high degree of control over the formation of polymer films directly onto a conductive substrate. kpi.ua In this process, a potential is applied to an electrode immersed in a solution containing the 3-ethyl-4-isopropylthiophene monomer and a supporting electrolyte. The monomer is oxidized at the anode surface, generating radical cations that couple to form oligomers and eventually a polymer film that deposits onto the electrode. nsf.gov
A significant advantage of this technique is the ability to control the thickness and morphology of the polymer film by modulating electrochemical parameters such as the applied potential, current density, and total charge passed during polymerization. tue.nlresearchgate.net The process begins with the nucleation of oligomeric species on the electrode, which then grow and coalesce into a solid polymer film. nsf.gov This method is particularly useful for creating functional electrode coatings for applications in sensors, electrochromic devices, and capacitors. As with chemical oxidation, the resulting poly(3-ethyl-4-isopropylthiophene) film is intrinsically regioregular.
| Parameter | Description |
| Method | Anodic oxidation of the monomer in an electrolyte solution. |
| Control | Film thickness can be precisely controlled by the total charge passed (Faraday's Law). tue.nl |
| Mechanism | Monomer oxidation at the anode, radical cation coupling, and deposition of the polymer film. nsf.gov |
| Substrate | Requires a conductive substrate (e.g., ITO glass, platinum, carbon). |
| Advantages | Excellent control over film thickness and morphology; direct fabrication of polymer films on electrodes. tue.nl |
| Disadvantages | Typically produces smaller quantities of polymer compared to chemical methods. |
Metal-catalyzed polycondensation reactions, such as Grignard metathesis (GRIM) polymerization, provide the most precise control over the synthesis of polythiophenes, leading to well-defined molecular weights and low polydispersity. nih.govnih.gov This method first requires the synthesis of a dihalogenated monomer, 2,5-dihalo-3-ethyl-4-isopropylthiophene (where halo is typically bromo or iodo).
This monomer is then treated with a Grignard reagent, such as methylmagnesium bromide, to undergo a halogen-magnesium exchange, forming the organometallic intermediate. A nickel catalyst, commonly Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), is then added to initiate the cross-coupling polymerization. nih.govcmu.edu The catalyst facilitates the C-C bond formation between monomer units. This "chain-growth" type mechanism allows for the synthesis of polymers with predictable molecular weights based on the monomer-to-catalyst ratio. nih.gov The resulting poly(3-ethyl-4-isopropylthiophene) is, by nature of the monomer's symmetry, perfectly regioregular.
| Parameter | Description |
| Monomer | Requires a 2,5-dihalo-3-ethyl-4-isopropylthiophene precursor. |
| Catalyst | Typically a Nickel(II) complex, such as Ni(dppp)Cl₂. nih.gov |
| Mechanism | Grignard metathesis (GRIM) polymerization, a chain-growth cross-coupling reaction. nih.gov |
| Control | Offers excellent control over molecular weight and results in low polydispersity. nih.gov |
| Regiochemistry | The symmetric monomer ensures a completely regioregular polymer structure. |
| Advantages | Produces well-defined polymers with controlled chain lengths. |
| Disadvantages | Requires a multi-step monomer synthesis and stricter reaction conditions (e.g., inert atmosphere). |
Influence of Alkyl Side Chains (e.g., Ethyl and Isopropyl) on Polymerization and Resultant Polymer Properties
The ethyl and isopropyl side chains at the 3 and 4 positions are not merely spectators in the polymerization process; they profoundly influence the monomer's reactivity and the physical, optical, and electronic properties of the final polymer.
The bulkiness of the alkyl side chains, particularly the isopropyl group, introduces significant steric hindrance around the thiophene ring. This steric crowding has several consequences:
Monomer Reactivity: Steric hindrance can affect the rate of polymerization by impeding the approach of monomers or the catalyst to the reactive α-positions of the thiophene ring. researchgate.netrsc.org
Polymer Conformation: In the resulting polymer, the bulky side chains force the thiophene rings in the backbone to twist relative to one another. researchgate.net This increased torsion angle between adjacent rings disrupts the planarity of the polymer backbone. A less planar conformation reduces the effective conjugation length, which in turn affects the polymer's electronic and optical properties, typically leading to a blue-shift in its absorption spectrum compared to polymers with smaller, linear side chains.
Intermolecular Interactions: The steric bulk of the ethyl and isopropyl groups also hinders close packing between polymer chains. researchgate.net This weakened π-π stacking and intermolecular interaction reduces the degree of crystallinity and can impact charge transport properties in the solid state.
For most substituted polythiophenes, particularly those derived from 3-alkylthiophenes, regiochemical control is paramount. nih.gov The coupling of monomers can occur in a "head-to-tail" (HT) or "head-to-head" (HH) fashion. High HT-regioregularity generally leads to more planar polymer backbones, enhanced π-π stacking, higher crystallinity, and improved charge carrier mobility. nih.govrsc.org
However, for 3-ethyl-4-isopropylthiophene, the issue of regiochemical defects is nonexistent. Because the monomer is symmetrically substituted with respect to the 2 and 5 positions, every coupling event is chemically identical. Any polymerization method—be it oxidative, electrochemical, or metal-catalyzed—will inevitably produce a perfectly regioregular polymer. This structural purity is a significant advantage, as it eliminates a major source of defects that can compromise the performance of materials derived from asymmetrically substituted thiophenes.
| Property | Influence of Ethyl and Isopropyl Side Chains |
| Polymer Backbone Planarity | Reduced due to steric hindrance between the bulky side chains, forcing inter-ring torsion. researchgate.net |
| Interchain Packing | Hindered, leading to lower crystallinity and weaker π-π stacking interactions. researchgate.net |
| Solubility | Enhanced in common organic solvents due to the presence of the flexible alkyl chains and weaker interchain forces. |
| Electronic Properties | The non-planar conformation leads to a shorter effective conjugation length and a larger bandgap compared to polymers with linear alkyl chains. |
| Regiochemistry | The symmetric 3,4-substitution pattern ensures the formation of a 100% regioregular polymer, eliminating head-to-head/head-to-tail defects. |
Molecular Weight and Polydispersity Control
Control over the molecular weight (number-average molecular weight, Mn) and polydispersity (Đ or PDI) is critical in the synthesis of conjugated polymers as these parameters significantly influence the material's final electronic, optical, and mechanical properties. For poly(3-alkylthiophene)s, several chain-growth polymerization methods have been developed to achieve this control.
One of the most effective methods for synthesizing regioregular P3ATs with well-defined molecular weights and low polydispersity is the Grignard Metathesis (GRIM) polymerization. nih.gov In this living chain-growth process, the molecular weight of the resulting polymer can be controlled by adjusting the feed ratio of the monomer to the nickel catalyst (e.g., Ni(dppp)Cl2). nih.gov A higher monomer-to-catalyst ratio generally leads to the formation of higher molecular weight polymers. This technique has been successfully applied to a variety of 3-alkylthiophenes to produce polymers with molecular weights ranging from approximately 10 to 70 kDa and narrow polydispersity indices, often between 1.3 and 1.5. nih.gov
Other factors that influence molecular weight and polydispersity in the polymerization of substituted thiophenes include the choice of solvent, reaction temperature, and the specific structure of the monomer. For instance, polymers prepared in solvents that better solvate the growing polymer chains tend to achieve higher molecular weights. nih.gov Similarly, lower reaction temperatures can sometimes improve polydispersity, albeit occasionally at the cost of a lower yield. nih.gov
Electrochemical polymerization in a flow microreactor has also emerged as a method for controlling the molecular weight of poly(3-hexylthiophene) (P3HT). rsc.orgbohrium.com This technique allows for the synthesis of soluble P3HT, and the molecular weight can be controlled by adjusting the electrical current and other reaction conditions. rsc.orgbohrium.com While these methods are well-established for common P3ATs, their specific applicability and the precise conditions required for controlling the polymerization of 3-ethyl-4-isopropylthiophene would need to be determined experimentally.
Formation and Characteristics of Oligomers and Polymers of 3-ethyl-4-isopropylthiophene
Specific research detailing the formation and characteristics of oligomers and polymers derived from 3-ethyl-4-isopropylthiophene is not present in the available literature. However, the properties of such materials can be inferred from the extensive knowledge base on other poly(3,4-dialkylthiophene)s.
The introduction of two alkyl substituents at the 3 and 4 positions of the thiophene ring, as in the case of 3-ethyl-4-isopropylthiophene, is expected to significantly influence the properties of the resulting polymer. The steric hindrance caused by the ethyl and isopropyl groups would likely lead to increased twisting of the polymer backbone, disrupting the π-conjugation compared to polymers with a single substituent at the 3-position. This disruption generally results in a blue shift in the polymer's optical absorption spectrum (i.e., a larger HOMO-LUMO gap).
The solubility of the polymer is expected to be high in common organic solvents due to the presence of the two alkyl side chains, which prevent strong interchain packing and aggregation. While this enhanced solubility is advantageous for solution-based processing, the steric hindrance from the bulky isopropyl group might impede the formation of well-ordered, crystalline domains in the solid state. The degree of crystallinity is a crucial factor for charge transport in organic electronic devices. nih.gov
The formation of oligomers, or short-chain versions of the polymer, often occurs alongside polymer formation, particularly in oxidative polymerization methods. nih.gov These oligomers would possess similar structural features to the polymer but with a shorter conjugation length, resulting in absorption at even shorter wavelengths. The characteristics of oligomers and polymers of 3,4-ethylenedioxythiophene (B145204) (EDOT), a related disubstituted thiophene, have been studied, but the electronic effects of the ethylenedioxy group are substantially different from those of two alkyl groups. researchgate.netnih.gov
Ultimately, the precise electronic, optical, and morphological characteristics of poly(3-ethyl-4-isopropylthiophene) and its oligomers would be dependent on the regioregularity of the polymer chain, the average molecular weight, and the processing conditions used to form thin films. wikipedia.org Experimental synthesis and characterization would be necessary to confirm these expected properties.
Advanced Materials Applications and Molecular Engineering of Thiophene, 3 Ethyl 4 Isopropyl Systems
Strategies for Enhancing Stability and Functionality
Polythiophenes are susceptible to degradation, particularly when exposed to light, oxygen, and moisture. acs.org This degradation can lead to a loss of conductivity and mechanical integrity, limiting the long-term performance of devices. The primary degradation mechanisms involve photo-oxidation of the conjugated backbone. researchgate.net
For poly(3-ethyl-4-isopropylthiophene), the presence of tertiary hydrogens on the isopropyl group could potentially represent an additional site for radical attack, although the main degradation pathway is likely to remain the disruption of the thiophene (B33073) ring's π-system. Strategies to mitigate degradation in poly(3-alkylthiophene)s often involve the use of stabilizers, such as hindered amine light stabilizers (HALS), or the incorporation of more robust chemical structures. researchgate.net Encapsulation of devices to protect them from the environment is also a common and effective strategy.
The properties of conjugated polymers are not only determined by the individual polymer chains but also by how these chains interact with each other in the solid state. nih.gov Intermolecular interactions, such as π-π stacking and hydrogen bonding, play a crucial role in determining the morphology, electronic properties, and stability of the material.
For poly(3-ethyl-4-isopropylthiophene), the alkyl side chains will predominantly influence the intermolecular packing through van der Waals forces. The balance between the ethyl and isopropyl groups will dictate the degree of order in the solid state. To further control and enhance properties, one could introduce functional groups capable of stronger, more specific interactions. For example, incorporating amide or urethane (B1682113) functionalities could introduce hydrogen bonding, which has been shown to improve crystallinity and charge transport in other conjugated polymers. nih.gov
Noncovalent interactions can also be used to enhance the planarity of the polymer backbone, which facilitates electron delocalization and improves charge transfer. acs.org While the inherent structure of 3,4-disubstituted thiophenes can lead to backbone twisting, strategic placement of interacting groups could help to enforce a more planar conformation.
Q & A
Q. What are the standard synthetic protocols for 3-ethyl-4-isopropylthiophene, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves functionalizing thiophene cores via alkylation or substitution reactions. For example, intermediates like 2-(4-methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methyl thiophene-3-carboxamide are synthesized using carboxamide coupling under reflux conditions with triethylamine as a base . Characterization includes:
- NMR spectroscopy to confirm substituent positions (e.g., δ 1.2–1.4 ppm for ethyl/isopropyl groups).
- IR spectroscopy to validate carbonyl (C=O) and amine (N–H) functional groups.
- Column chromatography for purification, monitored via TLC (Rf values ~0.5 in hexane/ethyl acetate) .
Q. Which spectroscopic techniques are essential for confirming the structure of 3-ethyl-4-isopropylthiophene derivatives?
Methodological Answer:
- 1H/13C NMR : Assigns alkyl substituents (e.g., ethyl at δ 1.3 ppm and isopropyl at δ 1.2–1.5 ppm) and aromatic protons.
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 280–320 for carboxamide derivatives).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1650–1700 cm⁻¹).
- X-ray Crystallography (for crystalline derivatives): Resolves 3D molecular geometry .
Q. What biological activities have been reported for 3-ethyl-4-isopropylthiophene derivatives, and how are these assays designed?
Methodological Answer: Derivatives exhibit antimicrobial and anti-inflammatory activities. Assays include:
- Antimicrobial Testing : Agar diffusion assays against E. coli and S. aureus (MIC values 10–50 µg/mL).
- Anti-inflammatory Screening : COX-2 inhibition assays (IC50 < 1 µM).
- Cytotoxicity Studies : MTT assays on human cell lines (e.g., HEK-293) to assess safety .
Advanced Research Questions
Q. How do solvent effects influence the experimental measurements of 3-ethyl-4-isopropylthiophene’s polarizability, and how can computational methods account for these discrepancies?
Methodological Answer: Solvent polarity significantly impacts polarizability measurements. For example, cyclohexane (nonpolar) vs. water (polar) may cause deviations up to 15% in dynamic polarizabilities . Computational strategies:
- Implicit Solvent Models (e.g., PCM or COSMO) to simulate solvent effects.
- CC3 Methods : High-level coupled-cluster calculations to match experimental data (error margins <5%) .
Q. What strategies are recommended for resolving contradictions between experimental and theoretical data in the electronic properties of substituted thiophenes?
Methodological Answer:
- Benchmarking : Compare multiple computational methods (e.g., DFT vs. CC3) against solvent-free experimental data.
- Error Analysis : Quantify uncertainties from solvent interactions and vibrational contributions.
- Synchrotron Studies : Use UV/Vis spectroscopy under controlled conditions to validate excitation energies .
Q. What methodologies are employed in studying the structure-activity relationships (SAR) of 3-ethyl-4-isopropylthiophene derivatives in biological systems?
Methodological Answer:
- Molecular Docking : Screen derivatives against targets like STAT3 or HCV NS5B polymerase (binding energies < −8 kcal/mol).
- QSAR Modeling : Use Hammett constants (σ) of substituents to predict bioactivity (R² > 0.85).
- Pharmacophore Mapping : Identify critical functional groups (e.g., carboxamide for antimicrobial activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
